4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide, also known as 4-DCMTB, is a synthetic compound that has been studied for its potential biological applications. It is an organobromide derivative of 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, which is a key intermediate in the synthesis of a variety of pharmaceuticals. 4-DCMTB has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor activities. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Scientific Research Applications
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including structures similar to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, have been studied for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations were used to predict their effectiveness, showing that these compounds could interact strongly with metal surfaces, offering protection against corrosion (Kaya et al., 2016).
Antimicrobial Agents
Derivatives of 1,3,4-thiadiazole, synthesized from compounds structurally related to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, have shown antimicrobial activity against various bacterial and fungal strains. These compounds could serve as potential leads in the development of new antimicrobial agents (Sah et al., 2014).
Drug Transport Systems
The complexation of β-cyclodextrin with 2-amino-4-(4-chlorophenyl)thiazole, a compound similar to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, has been explored to improve the solubility and stability of thiazole drugs. This novel system, incorporating gold nanoparticles, presents a promising approach for enhancing drug delivery, demonstrating the potential for improved therapeutic efficacy (Asela et al., 2017).
Antiviral Activity
Thiadiazole sulfonamide derivatives, structurally related to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, have been synthesized and shown to possess antiviral activity against the tobacco mosaic virus. This highlights the potential of thiazole derivatives in the development of antiviral agents (Chen et al., 2010).
Structural and Electronic Analysis
Studies on 1,3,4-thiadiazole derivatives have provided insights into their crystal and molecular structure through spectroscopic techniques and X-ray diffraction. These investigations offer valuable information on the structural geometry, electronic properties, and potential applications of these compounds in materials science and pharmaceuticals (Kerru et al., 2019).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.BrH/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H2,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMPPVZDBYYLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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